molecular formula C12H8F2N2O B11873500 5-(2,6-Difluorophenyl)nicotinamide CAS No. 1346691-81-3

5-(2,6-Difluorophenyl)nicotinamide

Cat. No.: B11873500
CAS No.: 1346691-81-3
M. Wt: 234.20 g/mol
InChI Key: YUGPQCKOUAUQNM-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)nicotinamide: is a chemical compound with the molecular formula C12H8F2N2O. It is a derivative of nicotinamide, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Difluorophenyl)nicotinamide typically involves the reaction of 2,6-difluoroaniline with nicotinic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(2,6-Difluorophenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 5-(2,5-Difluorophenyl)nicotinamide
  • 5-(3,4-Difluorophenyl)nicotinamide
  • 5-(2,6-Dichlorophenyl)nicotinamide

Comparison: Compared to its analogs, 5-(2,6-Difluorophenyl)nicotinamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 2,6-difluoro substitution pattern may enhance the compound’s stability and binding affinity to certain biological targets compared to other substitution patterns .

Properties

CAS No.

1346691-81-3

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

5-(2,6-difluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8F2N2O/c13-9-2-1-3-10(14)11(9)7-4-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)

InChI Key

YUGPQCKOUAUQNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CN=C2)C(=O)N)F

Origin of Product

United States

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